molecular formula C17H10F6N4S B1672860 Flubenzimin CAS No. 37893-02-0

Flubenzimin

Cat. No. B1672860
CAS RN: 37893-02-0
M. Wt: 416.3 g/mol
InChI Key: IZFZCMFMJKDHJZ-BGHXJAHWSA-N
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Description

Flubenzimin is a chemical compound with the empirical formula C17H10F6N4S . It has a molecular weight of 416.34 . It is used as an analytical standard .


Molecular Structure Analysis

The molecular structure of Flubenzimin is represented by the SMILES string FC(F)(F)/N=C1S\C(=N/c2ccccc2)N(c3ccccc3)C\1=N\C(F)(F)F . This indicates the presence of fluorine, nitrogen, sulfur, and carbon atoms in its structure .


Physical And Chemical Properties Analysis

Flubenzimin is an analytical standard . It is suitable for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) . Its shelf life is limited, and it should be stored in a sealed receptacle .

Scientific Research Applications

Mitotic Catastrophe and Apoptosis in Cancer Cells

Flubendazole, a benzimidazole anthelmintic, has been shown to inhibit growth in various tumor cells, including those derived from melanoma, colorectal cancer, breast cancer, and leukemia. It induces mitotic catastrophe and apoptosis in cancer cells, disrupting microtubule structure and function, leading to changes in cell morphology, cell cycle arrest at G2/M phase, and subsequent apoptotic cell death. This mechanism suggests flubendazole's potential as an anti-cancer agent across different cancer types, with varying biochemical signaling pathways activated in specific cell lines, indicating a promising treatment potential (Čáňová et al., 2018).

Anti-neuroblastoma Effects

Flubendazole has been identified as a potential anti-neuroblastoma compound through testing its effects on the viability of 461 cancer cell lines. Neuroblastoma, a cancer entity, showed high sensitivity to flubendazole in screenings. It reduced the viability of primary neuroblastoma samples at nanomolar concentrations, inhibited vessel formation, and reduced tumor growth in chick chorioallantoic membrane assays. Interestingly, flubendazole was effective against a panel of 140 neuroblastoma cell lines with acquired resistance to various anti-cancer drugs, indicating its potential to treat therapy-refractory neuroblastoma cases. Flubendazole induced p53-mediated apoptosis, with the depletion of p53 targets reducing sensitivity to the drug, underscoring the role of p53 in flubendazole's mechanism of action against neuroblastoma (Michaelis et al., 2015).

Safety And Hazards

Flubenzimin does not require any special precautions if used correctly . It is recommended to keep it away from foodstuffs, beverages, and feed . Contact with eyes and skin should be avoided . Protective gloves and tightly sealed goggles are recommended for handling .

properties

IUPAC Name

2-N,3-diphenyl-4-N,5-N-bis(trifluoromethyl)-1,3-thiazolidine-2,4,5-triimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N4S/c18-16(19,20)25-13-14(26-17(21,22)23)28-15(24-11-7-3-1-4-8-11)27(13)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFZCMFMJKDHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=NC(F)(F)F)C(=NC(F)(F)F)S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058079
Record name Flubenzimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N,3-diphenyl-4-N,5-N-bis(trifluoromethyl)-1,3-thiazolidine-2,4,5-triimine

CAS RN

37893-02-0
Record name Flubenzimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37893-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flubenzimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]thiazolidin-2-ylidene]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.804
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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